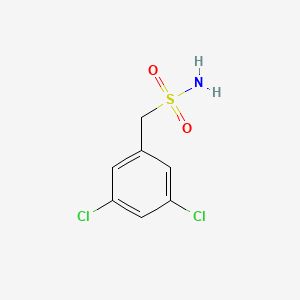

2-N-cyclohexyl-5-methylpyridine-2,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine involves bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator. The reaction proceeds via free radical initiation .

Chemical Reactions Analysis

The bromination of MPE is a key step in the synthesis of imidazolinones. The reaction is exothermic, and its kinetics follow the rate equation: (r = 3.26 \times 10^6 \exp(-37.02/RT) \cdot [NBS]^{1.52}) .

Aplicaciones Científicas De Investigación

Metallo-Helicate Hosts for Anionic Guests

Goetz and Kruger (2006) explored the use of various rigid aromatic diamines, including 1,1-bis(4-aminophenyl)cyclohexane, to form dinuclear triple helicate complexes on coordination with Fe(II). These complexes exhibited potential for binding guest species within their intrahelical cavity, indicating potential applications in host-guest chemistry and molecular recognition (Goetz & Kruger, 2006).

Synthesis and Properties of Ethyl 7-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrido [2,3-d]pyrimidine-5-Carboxylate

Śladowska, Bartoszko-Malik, and Zawisza (1990) conducted a study on the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates. This research contributed to the development of new derivatives with potential pharmaceutical applications (Śladowska et al., 1990).

Host Compounds for Purification of Pyridine Mixtures

Barton, Caira, Jooste, and Hosten (2020) investigated the use of trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine and related compounds for the purification of various pyridine mixtures. Their research highlighted the potential of these host compounds in separating complex chemical mixtures through host-guest chemistry (Barton et al., 2020).

Photophysics and Electrochemistry of Cyclometalated Iridium(III) Bipyridyl–Phenylenediamine Complexes

Law et al. (2014) presented a study on cyclometalated iridium(III) bipyridyl–phenylenediamine complexes. Their research explored the photophysical properties and potential applications of these complexes in sensing and imaging, particularly in detecting intracellular nitric oxide (Law et al., 2014).

Reactions of β-Ketoesters with 2,3-Diaminopyridine and Its Derivatives

Israel and Jones (1973) studied the condensation of β-ketoesters with 2,3-diaminopyridine and its derivatives, contributing to the understanding of cyclization reactions in organic chemistry. This research provides insight into the synthesis of diazepinones, useful in various chemical syntheses (Israel & Jones, 1973).

Group 4 Metal Diazaallyls Based on Trans-1,2-Diaminocyclohexane

Crust, Munslow, and Scott (2005) explored the amination of 1-bromo-2-methylpyridine with trans-1,2-diaminocyclohexane, leading to the formation of bis(aminopyridinato) alkyl complexes. These complexes have potential applications in organometallic chemistry and catalysis (Crust, Munslow, & Scott, 2005).

Propiedades

IUPAC Name |

2-N-cyclohexyl-5-methylpyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-9-7-11(13)12(14-8-9)15-10-5-3-2-4-6-10/h7-8,10H,2-6,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKUQSVGLJCCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC2CCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-cyclohexyl-5-methylpyridine-2,3-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B1357823.png)